

2-Amino-5-bromo-2'-chlorobenzophenone

chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-bromo-2'-chlorobenzophenone

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An In-depth Technical Guide to **2-Amino-5-bromo-2'-chlorobenzophenone**: Properties, Structure, and Applications

Introduction

2-Amino-5-bromo-2'-chlorobenzophenone is a halogenated benzophenone derivative that serves as a critical intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.^{[1][2]} Its unique trifunctionalized structure, featuring an aminophenyl ring, a chlorophenyl ring, and a central ketone, provides a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, structural characteristics, synthetic routes, and applications, with a particular focus on its role in drug development for researchers and scientists in the field.

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

The compound is systematically named according to IUPAC nomenclature, but is also known by several synonyms in commercial and research contexts.

| Identifier | Value | Source(s) |
|-------------------|--|---|
| IUPAC Name | (2-amino-5-bromophenyl)(2-chlorophenyl)methanone | [3] [4] |
| CAS Number | 60773-49-1 | [1] [3] [4] [5] [6] |
| Synonyms | 5-Bromo-2'-chloro-2-aminobenzophenone, ABPH | [3] [6] |
| Molecular Formula | C ₁₃ H ₉ BrClNO | [1] [3] [4] [6] |
| Molecular Weight | 310.57 g/mol | [4] [5] [6] |

Molecular Structure

The structure of **2-amino-5-bromo-2'-chlorobenzophenone** consists of a central ketone group (benzophenone core). One phenyl ring is substituted at the 2-position with an amino group (-NH₂) and at the 5-position with a bromine atom. The second phenyl ring is substituted at the 2'-position with a chlorine atom. This arrangement of functional groups is pivotal to its reactivity and utility as a synthetic precursor.

Caption: 2D Structure of **2-Amino-5-bromo-2'-chlorobenzophenone**.

Structural Descriptors

For computational and database purposes, the following structural descriptors are used:

- SMILES: C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)Cl [\[4\]](#)[\[6\]](#)
- InChI: InChI=1S/C13H9BrClNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 [\[3\]](#)[\[4\]](#)
- InChIKey: GTLLBGFJGUJABH-UHFFFAOYSA-N [\[3\]](#)[\[4\]](#)

Physicochemical and Spectroscopic Properties

The physical and spectral properties of **2-amino-5-bromo-2'-chlorobenzophenone** are well-documented and essential for its identification and use in synthesis.

Physical Properties

| Property | Value | Source(s) |
|---------------------------|--|-----------|
| Appearance | Yellow to pale-yellow crystalline powder | [7] |
| Melting Point | 85-87°C | [5] |
| Boiling Point (Predicted) | 456.2 ± 40.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [5] |
| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the structure and purity of the compound. While raw spectra are instrument-dependent, the key characteristic signals can be predicted.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approx. 6.7-7.8 ppm) corresponding to the protons on the two phenyl rings.[8] A broad singlet for the amino (-NH₂) protons would also be present, the chemical shift of which can be variable and is affected by solvent and concentration.[8]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms.[4] The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The carbons attached to the electronegative bromine, chlorine, and nitrogen atoms will also have characteristic chemical shifts.
- FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic absorption bands would include N-H stretching vibrations for the primary amine, a strong C=O stretch for the ketone, and C-Br and C-Cl stretching vibrations. [8]
- Mass Spectrometry: Mass spectral analysis would show a molecular ion peak corresponding to its molecular weight (310.57 g/mol).[4] The isotopic pattern of the molecular ion will be

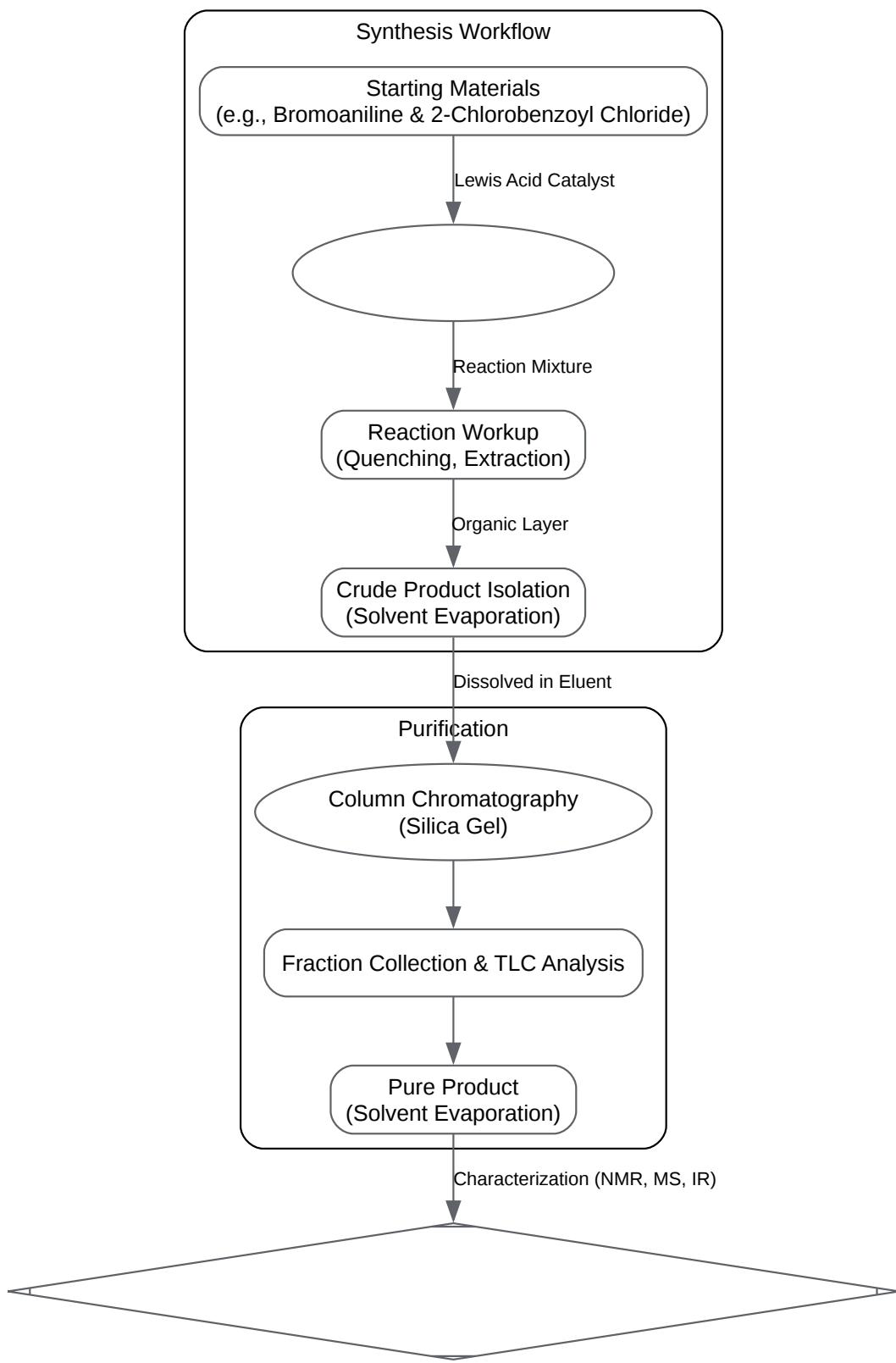
characteristic due to the presence of both bromine (isotopes ^{79}Br and ^{81}Br) and chlorine (isotopes ^{35}Cl and ^{37}Cl), providing definitive evidence of their presence.

Synthesis and Purification

Synthetic Pathway Overview

The synthesis of substituted aminobenzophenones often involves multi-step processes. A common conceptual approach involves the acylation of a substituted aniline with a substituted benzoyl chloride (a Friedel-Crafts type reaction), followed by other modifications. For **2-amino-5-bromo-2'-chlorobenzophenone**, a plausible route could involve the reaction of a bromoaniline derivative with 2-chlorobenzoyl chloride. The specific conditions, catalysts, and protecting group strategies are critical for achieving high yield and purity.

A generalized workflow for the synthesis and purification of such compounds is illustrated below.



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Caption: Generalized workflow for the synthesis and purification of **2-Amino-5-bromo-2'-chlorobenzophenone**.

Purification Protocol

Purification of the crude product is typically achieved via silica gel column chromatography.[\[7\]](#)

- Stationary Phase: Silica gel is used as the adsorbent.[\[7\]](#)
- Mobile Phase: A non-polar/polar solvent system, such as a gradient of petroleum ether and ethyl acetate, is commonly employed. The polarity is gradually increased to elute the desired compound.[\[7\]](#)
- Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the prepared silica gel column. The solvent system is then passed through the column, and fractions are collected.[\[7\]](#)
- Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure product.[\[7\]](#)
- Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified solid product.[\[7\]](#)

Applications in Drug Development and Research

The primary significance of **2-amino-5-bromo-2'-chlorobenzophenone** lies in its role as a key precursor in the synthesis of pharmaceuticals.

Precursor for Benzodiazepine Synthesis

This compound is an essential building block for the synthesis of phenazepam, a benzodiazepine drug.[\[3\]](#)[\[9\]](#)[\[10\]](#) Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[\[11\]](#)[\[12\]](#) The synthesis of the benzodiazepine core structure often involves the cyclization of an N-acylated 2-aminobenzophenone derivative. The specific halogen substituents (Br and Cl) on the benzophenone precursor are incorporated into the final drug molecule, influencing its pharmacological profile, including potency and metabolism.[\[12\]](#) Interestingly, **2-amino-5-**

bromo-2'-chlorobenzophenone is also reported to be an active metabolite of phenazepam itself.[3][9]

Other Research Applications

Beyond its established role in benzodiazepine synthesis, this compound and its analogs are valuable in broader chemical and medicinal research:

- **Organic Synthesis:** Its functional groups allow for a variety of chemical transformations, making it a useful intermediate for creating complex organic molecules and novel heterocyclic systems.[1]
- **Medicinal Chemistry:** Substituted benzophenones are explored as scaffolds for developing new therapeutic agents. Research has indicated that some derivatives may possess anti-cancer properties or act as NMDA receptor inhibitors.[1][6] For instance, 2-aminobenzophenone derivatives have been investigated as antimitotic agents and bradykinin B1 receptor antagonists.[11]

Safety, Handling, and Storage

Proper handling and storage are crucial when working with **2-amino-5-bromo-2'-chlorobenzophenone** to ensure laboratory safety.

Hazard Identification

The compound is classified with the following GHS hazard statements:

- H302: Harmful if swallowed.[6]
- H315: Causes skin irritation.[6]
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[6]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH/MSHA-approved respirator should be used if dust is generated and exposure limits may be exceeded.[13]
- Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling and prevent contact with skin and eyes.[13][14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13] Recommended storage temperature is between 2°C and 8°C.[1][6]

Conclusion

2-Amino-5-bromo-2'-chlorobenzophenone is a highly significant chemical intermediate with a well-defined structural and physicochemical profile. Its primary value is derived from its indispensable role as a precursor in the pharmaceutical industry, particularly for the synthesis of phenazepam. The strategic placement of its amino, bromo, and chloro functional groups provides a reactive and versatile platform for advanced organic synthesis. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its effective and safe utilization in research and drug development.

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- To cite this document: BenchChem. [2-Amino-5-bromo-2'-chlorobenzophenone chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b138813#2-amino-5-bromo-2-chlorobenzophenone-chemical-properties-and-structure\]](https://www.benchchem.com/product/b138813#2-amino-5-bromo-2-chlorobenzophenone-chemical-properties-and-structure)

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